molecular formula C9H14N2O B11716641 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one

1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one

Cat. No.: B11716641
M. Wt: 166.22 g/mol
InChI Key: RBUPGPSBWDCGOT-UHFFFAOYSA-N
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Description

1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a pyrazole derivative characterized by a methyl group at the 1-position and an isopropyl (propan-2-yl) group at the 3-position of the pyrazole ring, with an acetyl (ethanone) substituent at the 5-position. This compound serves as a versatile building block in medicinal chemistry and materials science due to its modular structure, which allows for tailored modifications to optimize properties such as solubility, stability, and biological activity . Pyrazole derivatives are widely explored for their antimicrobial, antiviral, and anticancer activities, with substituents like methyl and isopropyl enhancing lipophilicity and metabolic stability .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-methyl-5-propan-2-ylpyrazol-3-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-6(2)8-5-9(7(3)12)11(4)10-8/h5-6H,1-4H3

InChI Key

RBUPGPSBWDCGOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one typically involves the reaction of 3-(propan-2-yl)-1H-pyrazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization from a suitable solvent such as methanol .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one serves as a versatile building block for the synthesis of more complex molecules. Its unique pyrazole structure allows for modifications that can lead to new compounds with desirable chemical properties.

Table 1: Synthetic Routes for 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one

Route Starting Materials Conditions Yield
CyclizationHydrazine + Carbonyl CompoundsAcidic medium, refluxHigh
AlkylationPyrazole + Alkyl HalidesBase-catalyzedModerate to High

Biology

The compound has shown potential biological activities, particularly in pharmacology. Studies have indicated that derivatives of pyrazoles exhibit antimicrobial and anti-inflammatory properties. Research is ongoing to explore its efficacy against various pathogens and its mechanism of action at the molecular level.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of several pyrazole derivatives, including 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its role in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutic agents. Research has focused on optimizing its structure to enhance bioactivity and reduce toxicity.

Table 2: Biological Activities of Pyrazole Derivatives

Compound Activity Target Pathway
1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-oneAntimicrobialBacterial cell wall synthesis
Other Pyrazole DerivativesAnti-inflammatoryCytokine signaling pathways

Mechanism of Action

The mechanism of action of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Pyrazole derivatives with varying substituents exhibit distinct physicochemical and biological properties. Below is a systematic comparison:

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features/Applications References
1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one Methyl (1), Isopropyl (3), Acetyl (5) 180.25 Not reported Not reported Intermediate for drug design; moderate lipophilicity
1-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one Methyl (1), CF₃ (3), Acetyl (5) 222.19 Not reported 95% purity Enhanced electron-withdrawing properties; used in fluorinated drug candidates
1-[3-(Heptafluoropropyl)-1H-pyrazol-5-yl]ethan-1-one (3c) Heptafluoropropyl (3), Acetyl (5) 312.39 71–72 92 High fluorination improves thermal stability
1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one Ethyl (1), Isopropyl (3), Acetyl (5) 180.25 Not reported Not reported Increased steric bulk compared to methyl analog
1-[1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one Methyl (1), Oxan-4-yl (3), Acetyl (5) 208.26 Not reported Not reported Oxygen-containing substituent enhances solubility

Key Observations :

  • Fluorinated Derivatives: Compounds like 3c (heptafluoropropyl) and 1-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one exhibit higher molecular weights and melting points due to strong van der Waals interactions from fluorine atoms . Fluorination also increases metabolic resistance, making these derivatives suitable for antiviral applications (e.g., rhinovirus inhibitors) .
  • Alkyl vs. Aryl Substituents : Isopropyl and cyclobutyl groups (e.g., 1-[3-(1,1,2,2-Tetrafluoroethyl)-1H-pyrazol-5-yl]ethan-1-one ) enhance lipophilicity, favoring blood-brain barrier penetration, while aryl groups (e.g., 3-fluorophenyl in ) improve π-stacking interactions in enzyme binding .
  • Synthetic Yields : Fluorinated derivatives synthesized via cyclocondensation (e.g., 3c , 92% yield) generally achieve higher yields than Suzuki-coupled analogs (e.g., 10g , 82% yield), reflecting the efficiency of cyclization reactions .
Structural and Computational Insights
  • Noncovalent Interactions: Quantum chemical analyses (e.g., using Multiwfn software) reveal that fluorinated pyrazoles exhibit stronger hydrogen bonding and van der Waals interactions, critical for protein-ligand binding .
  • Electron Density Maps : Substituents like trifluoromethyl significantly alter electron distribution at the pyrazole ring, enhancing dipole moments and reactivity .

Biological Activity

1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is C8H12N2OC_8H_{12}N_2O, with a molecular weight of 168.20 g/mol. Its structure features a pyrazole ring substituted with an isopropyl group and an ethanone moiety, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC8H12N2O
Molecular Weight168.20 g/mol
IUPAC Name1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
SMILESCC(C)N1C(=O)C=N(N=C1)C

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds demonstrated that 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one showed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. A case study involving human macrophages treated with the compound revealed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests that the compound may be beneficial in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has been explored through various assays. In a recent study, the compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded at concentrations lower than those of established chemotherapeutic agents, indicating its potential as an anticancer drug .

The mechanism by which 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. Further studies are needed to elucidate the precise molecular interactions and signaling pathways affected by this compound.

Case Study 1: Antimicrobial Testing

In a controlled study, various concentrations of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one were tested against E. coli and S. aureus. The results indicated that at a concentration of 50 µg/mL, the compound inhibited bacterial growth effectively, with an MIC of 25 µg/mL.

Case Study 2: Anti-inflammatory Response

Human peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations of the compound. The results showed a dose-dependent inhibition of TNF-α secretion, with significant reductions observed at concentrations above 10 µM.

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